molecular formula C12H16O3 B1360759 2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene CAS No. 898759-45-0

2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene

Cat. No. B1360759
CAS RN: 898759-45-0
M. Wt: 208.25 g/mol
InChI Key: VABGVBFTTMFRIV-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dioxolan-2-ylmethyl)-1-ethoxybenzene” is an organic compound that contains a benzene ring, an ethoxy group, and a 1,3-dioxolane ring. The 1,3-dioxolane ring is a type of acetal, which is a functional group characterized by a carbon atom connected to two -OR groups and two other groups of atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzene ring with the ethoxy group and the 1,3-dioxolane ring attached. The exact structure would depend on the specific locations of these attachments on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, due to the presence of the polar ether and acetal groups, this compound might be expected to have some degree of polarity and might be soluble in some polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclic Acetals and Gem-Dichlorocyclopropanes

    This compound has been used in the synthesis of mono- and diesters containing cycloacetal fragments, and in producing compounds with gem-dichlorocyclopropane fragments. It exhibits cytological activity against various cell lines (Dzhumaev et al., 2021).

  • Protection of Ketones and Aldehydes

    The compound is involved in the protection of ketones or aldehydes as 1,3-dioxolane derivatives, demonstrating efficiency in the presence of N-hydroxybenzenesulfonamide and its derivatives (Hassner et al., 2012).

  • Hydroxyl Protecting Group in Ribonucleosides

    It has been studied for its use as a protecting group for the 2′-hydroxyl function of ribonucleosides, compatible with DMTr strategy for oligonucleotide synthesis (Karwowski et al., 2007).

Biological and Medicinal Research

  • Antiradical Activity

    Research indicates its role in antiradical activity, where 1,3-dioxolanes derived from vicinal diols show potential in oxidation reactions with fuel hydrocarbons, forming stable radical or radical ion species (Vol’eva et al., 2013).

  • Antimicrobial Screening

    A derivative of this compound, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione, was synthesized and found to possess moderate inhibitory activity against the fungus Candida albicans (Ramadan et al., 2019).

Material Science and Catalysis

  • Luminescent Dirhenium(I) Complexes

    This compound contributes to the formation of luminescent dirhenium(I)-based helicate and mesocate, showcasing dual emissions in both solution and solid state (Shankar et al., 2014).

  • Gold, Palladium, and Rhodium Complexes

    Biscarbene ligands with imidazolin-2-ylidene moieties at a dioxolane backbone, including this compound, have been used as ligands for gold, rhodium, and palladium complexes in enantioselective catalysis (Arnanz et al., 2010).

  • Eco-friendly Synthesis in Vapour Phase

    An eco-friendly synthesis method of 1,2-methylenedioxybenzene using 1,2-dihydroxybenzene with formaldehyde acetals, including this compound, in the vapour phase has been developed (Giugni et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors including its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it were to be used in pharmaceutical research, for example, future studies might focus on its synthesis, its mechanism of action, and its safety profile .

properties

IUPAC Name

2-[(2-ethoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-13-11-6-4-3-5-10(11)9-12-14-7-8-15-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABGVBFTTMFRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645878
Record name 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898759-45-0
Record name 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Ethoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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